Yttrium chloride hexahydrate

Description

Contextualization of Yttrium(III) Chloride Hexahydrate in Contemporary Inorganic Chemistry and Materials Science

In the realm of contemporary inorganic chemistry, yttrium(III) chloride hexahydrate is recognized for its role as a versatile precursor. It is a water-soluble source of the yttrium ion (Y³⁺), making it an excellent starting point for the synthesis of a wide array of yttrium-containing compounds. americanelements.comcymitquimica.com Its utility is particularly pronounced in materials science, where it is instrumental in the creation of advanced materials such as phosphors, ceramics, and garnets. cymitquimica.comsigmaaldrich.comsigmaaldrich.com The compound's ability to act as a Lewis acid allows it to participate in various chemical reactions, including the formation of complex coordination compounds. cymitquimica.com

Overview of Scholarly Research Trajectories on Yttrium Coordination Compounds

Scholarly research on yttrium coordination compounds is a burgeoning field, driven by the unique properties of the yttrium ion. Researchers are actively exploring the coordination chemistry of yttrium with various organic ligands to develop novel complexes with tailored functionalities. escholarship.orgrsc.org These studies often focus on understanding the fundamental binding interactions in solution and the solid state. escholarship.org A significant area of investigation involves the development of yttrium-based catalysts for organic synthesis and polymerization. funcmater.com Furthermore, the coordination chemistry of yttrium is being extensively studied for its potential in biomedical applications, particularly in the development of radiopharmaceuticals for imaging and therapy. escholarship.orgrsc.orgresearchgate.net

Historical Development and Evolution of Yttrium(III) Chloride Hexahydrate as a Research Subject

The story of yttrium begins in 1787 when Lieutenant Carl Axel Arrhenius discovered a new mineral near Ytterby, Sweden. wikipedia.org In 1794, Johan Gadolin identified a new "earth" (oxide) within this mineral, which was later named yttria. wikipedia.org The isolation of yttrium metal was first achieved by Friedrich Wöhler in 1828. wikipedia.org The hydrated form of yttrium chloride, YCl₃·6H₂O, is typically prepared by dissolving yttrium oxide (Y₂O₃) in aqueous hydrochloric acid (HCl). wikipedia.org While the anhydrous form is also a subject of study, the hexahydrate is often preferred for its stability and ease of handling in many synthetic procedures. wikipedia.org Over time, the focus of research has shifted from basic characterization to its application as a key precursor in advanced technologies.

Significance of Yttrium(III) Chloride Hexahydrate as a Precursor in Advanced Materials Synthesis

The importance of yttrium(III) chloride hexahydrate as a precursor cannot be overstated. It is a fundamental building block for a diverse range of high-performance materials. sigmaaldrich.comsigmaaldrich.comottokemi.comsigmaaldrich.com Its applications include:

Phosphors and Ceramics: It is extensively used in the synthesis of yttrium-based phosphors for lighting and displays, as well as high-strength ceramics. cymitquimica.comsigmaaldrich.comsigmaaldrich.com

Yttrium-Aluminum Garnet (YAG): It serves as a precursor for preparing finely dispersed yttrium-aluminum garnet (YAG) powders, which are crucial for laser ceramics. sigmaaldrich.com

Nanomaterials: Researchers utilize it to synthesize yttrium oxide (Y₂O₃) nanocrystallites and Y₂O₃–MgO nanocomposites through methods like sol-gel processing. ottokemi.comsigmaaldrich.com

Catalysis: It can be used as an additive to enhance the catalytic performance of other materials, such as gold catalysts. sigmaaldrich.com

Yttrium Iron Garnets (YIG): It is a precursor for yttrium iron garnets, which are vital components in various electronic and optical devices due to their unique magnetic properties. sigmaaldrich.comsigmaaldrich.com

Interactive Data Tables

Physical and Chemical Properties of Yttrium(III) Chloride Hexahydrate

| Property | Value | References |

| Chemical Formula | YCl₃·6H₂O | americanelements.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 303.36 g/mol | americanelements.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | White to colorless crystalline solid | americanelements.comcymitquimica.commsesupplies.com |

| Density | 2.18 g/mL at 25 °C | sigmaaldrich.comottokemi.comsigmaaldrich.com |

| Melting Point | 100 °C (decomposes) | sigmaaldrich.comottokemi.comsigmaaldrich.com |

| Solubility | Soluble in water | cymitquimica.comwikipedia.orgmsesupplies.com |

| CAS Number | 10025-94-2 | sigmaaldrich.comottokemi.comsigmaaldrich.com |

Key Research Applications of Yttrium(III) Chloride Hexahydrate

| Application Area | Specific Use | Key Findings/Significance | References |

| Materials Science | Precursor for Y₂O₃ nanocrystallites | Enables the synthesis of nanoscale materials with unique optical and electronic properties. | ottokemi.commsesupplies.com |

| Materials Science | Synthesis of Yttrium-Aluminum Garnet (YAG) | Crucial for the production of high-performance laser ceramics. | sigmaaldrich.com |

| Catalysis | Additive for Au/AC catalysts | Enhances the catalytic activity for specific chemical transformations. | sigmaaldrich.com |

| Organic Synthesis | Precatalyst for asymmetric hydroamination | Facilitates the creation of enantiomerically pure organic molecules. | ottokemi.commsesupplies.com |

| Biomedical Research | Source for Y³⁺ in coordination complexes | Development of potential therapeutic and diagnostic radiopharmaceuticals. | escholarship.orgrsc.org |

Structure

2D Structure

Properties

Molecular Formula |

Cl3H12O6Y |

|---|---|

Molecular Weight |

303.35 g/mol |

IUPAC Name |

trichloroyttrium;hexahydrate |

InChI |

InChI=1S/3ClH.6H2O.Y/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |

InChI Key |

IINACGXCEZNYTF-UHFFFAOYSA-K |

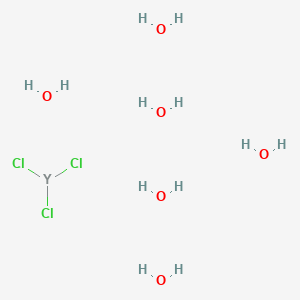

Canonical SMILES |

O.O.O.O.O.O.Cl[Y](Cl)Cl |

physical_description |

Transparent reddish-white solid; Deliquescent; [Hawley] Colorless deliquescent solid; [Merck Index] Fine white crystals; [MSDSonline] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations Involving Yttrium Iii Chloride Hexahydrate

Solution-Based Synthesis Approaches

Solution-based methods offer excellent control over stoichiometry, homogeneity, and particle morphology. Yttrium(III) chloride hexahydrate's solubility in water and other polar solvents makes it an ideal starting material for these techniques.

Hydrothermal Synthesis Routes and Parametric Optimization

Hydrothermal synthesis, which involves chemical reactions in aqueous solutions at elevated temperatures and pressures, is a widely used method to produce crystalline materials directly from solutions. Yttrium(III) chloride hexahydrate is frequently employed as the yttrium source in these processes. The morphology and crystal phase of the resulting yttrium compounds are highly dependent on the reaction parameters.

Research has shown that by carefully controlling parameters such as pH, temperature, reactant concentrations, and the use of additives, the final product can be tailored. For instance, one-dimensional yttrium hydroxide (B78521) (Y(OH)₃) particles have been selectively synthesized via a hydrothermal reaction of a yttrium chloride solution. rsc.org A key innovation in this process was a two-step alkali-addition procedure, where the solution was held at a pH of approximately 6.8 before being raised to a pH of about 13. rsc.org This precise pH control was found to be critical for the formation of the one-dimensional nanostructures. rsc.org

In other work, low-temperature hydrothermal treatment (100 °C) of solutions containing yttrium chloride hexahydrate, hexamethylenetetramine (HMT), and varying concentrations of L-lactic acid has led to diverse products. rsc.org At low lactic acid concentrations, amorphous white precipitates were formed, whereas high concentrations yielded large, needle-like crystals. rsc.org Intermediate concentrations resulted in the formation of monolithic gels, which, upon drying, produced a flexible, paper-like material composed of interlaced fibers of basic yttrium lactate (B86563). rsc.org Similarly, yttrium chloride hydroxide nanowires with diameters of 100-300 nm have been synthesized through hydrothermal reactions at a pH between 9.50 and 10.25. researchgate.net These hydroxide and oxyhydroxide intermediates can then be converted to yttrium oxide (Y₂O₃) nanowires through thermal treatment. researchgate.net

The synthesis of Y₂O₃ nanocubes has been achieved using a solution of YCl₃ and Hexamethylenetetramine (HMTA), which was heated in a Teflon-lined autoclave at 180 °C for 24 hours. mdpi.commdpi.comsemanticscholar.org The optimization of these parameters is crucial for controlling the size, shape, and crystallinity of the final nanoparticles. orientjchem.org

Table 1: Parametric Optimization in Hydrothermal Synthesis using YCl₃·6H₂O

| YCl₃·6H₂O Concentration | Co-reagents/Additives | Temperature (°C) | pH | Resulting Product |

|---|---|---|---|---|

| - | Sodium Hydroxide (NaOH) | - | ~6.8, then raised to ~13 | One-dimensional Y(OH)₃ particles rsc.org |

| 1.7 × 10⁻² M | Hexamethylenetetramine (HMT), L-lactic acid | 100 | - | Amorphous precipitates, crystalline yttrium lactate, or basic yttrium lactate gels rsc.org |

| - | - | - | 9.50 - 10.25 | Yttrium chloride hydroxide nanowires researchgate.net |

| - | Hexamethylenetetramine (HMTA) | 180 | - | Y₂O₃ nanocubes (after precursor calcination) mdpi.commdpi.com |

Sol-Gel Methodologies for Yttrium-Containing Material Preparation

The sol-gel process is a versatile wet-chemical technique for fabricating materials, particularly metal oxides, from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. Yttrium(III) chloride hexahydrate is a suitable precursor for these methods, often used in conjunction with other metal alkoxides or salts to produce complex oxides. mdpi.comscispace.com

For the synthesis of yttrium oxide (Y₂O₃) nanocrystallites, yttrium chloride has been used as a precursor in methanol. mdpi.commdpi.com In some studies, it has been compared to yttrium nitrate (B79036), with findings suggesting that the chloride precursor can lead to a better degree of crystallization. mdpi.com The process often involves the incorporation of a polymer, such as P-123 poloxamer, to control particle growth and promote the formation of oxygen vacancies. mdpi.commdpi.com The resulting gel is then heat-treated (calcined) at temperatures ranging from 700 °C to 900 °C to yield the final Y₂O₃ nanocrystallites. mdpi.commdpi.com

The sol-gel method is also employed to create more complex materials. Yttrium silicate (B1173343) (Y₂SiO₅) aerogels have been prepared using this compound and tetraethoxysilane as precursors, followed by high-temperature calcination. researchgate.netresearchgate.net Similarly, the synthesis of yttrium aluminum garnet (YAG) has been achieved via a sol-gel process where the reactivity of the yttrium precursor was balanced by using an aluminum alkoxide with a yttrium salt like yttrium chloride. researchgate.net This specific combination of precursors was found to be crucial for obtaining pure-phase YAG at 1000 °C, avoiding the polyphasic samples that often result from other precursor combinations. researchgate.net Another approach involves creating a polymer resin from citric acid and acrylic acid, which is then impregnated with an aqueous solution of YCl₃·6H₂O. mdpi.com Subsequent drying and calcination at 450°C decomposes the organic components to yield Y₂O₃. mdpi.com

Table 2: Sol-Gel Synthesis of Yttrium-Containing Materials using YCl₃·6H₂O

| Other Precursors | Gelling/Complexing Agent | Calcination Temp (°C) | Final Material |

|---|---|---|---|

| None | P-123 Poloxamer | 700 - 900 | Y₂O₃ nanocrystallites mdpi.commdpi.com |

| Tetraethoxysilane | - | >980 | Y₂SiO₅ aerogel researchgate.netresearchgate.net |

| Aluminum butoxide | - | 1000 | Yttrium Aluminum Garnet (YAG) researchgate.net |

| None | Citric Acid, Acrylic Acid | 450 | Y₂O₃ mdpi.com |

Co-precipitation Techniques and Precursor Derivatization

Co-precipitation is a straightforward and effective method for synthesizing multi-component materials by simultaneously precipitating the components from a solution. Yttrium(III) chloride hexahydrate can be used as the yttrium source, which is dissolved along with salts of other metals. A precipitating agent is then added to induce the formation of an insoluble precursor.

For example, yttria precursors have been obtained by precipitating yttrium hydroxide from a yttrium chloride solution using ammonium (B1175870) hydroxide. diva-portal.orgdiva-portal.org A variation of this is homogeneous precipitation, where the precipitating agent is generated in-situ. The decomposition of urea (B33335) at 90°C in a solution containing yttrium chloride leads to a gradual increase in pH, resulting in the precipitation of spherical particles of basic yttrium carbonate. diva-portal.org This precursor can then be calcined to produce spherical Y₂O₃ particles with a narrow size distribution. diva-portal.org

This technique is particularly useful for producing mixed-metal oxides. While many studies report using yttrium nitrate, the principles apply equally to yttrium chloride. For instance, the synthesis of yttrium hafnate (Y₂Hf₂O₇) involves mixing an yttrium salt solution with a hafnium(IV) chloride solution, followed by co-precipitation with ammonium oxalate (B1200264). mdpi.commdpi.com The resulting oxalate precursor is then calcined to yield the final product. mdpi.commdpi.com The derivatization of the precursor, such as forming hydroxides, carbonates, or oxalates, is a critical step that influences the morphology and properties of the final material after calcination. mdpi.comdiva-portal.org

Aqueous Solution Routes for Complex Halide Electrolytes

Recently, there has been significant interest in synthesizing solid-state halide electrolytes for all-solid-state batteries. researchgate.netnsf.gov Yttrium(III) chloride hexahydrate is a key starting material for producing lithium yttrium chloride (Li₃YCl₆), a promising solid electrolyte. rsc.orgrsc.org However, direct synthesis from aqueous solutions is challenging due to the strong coordination of water molecules to the yttrium ion, which leads to hydrolysis upon heating and the formation of undesirable yttrium oxychloride (YOCl) impurities. rsc.orgrsc.org

A successful mechanistic pathway to overcome this involves the addition of ammonium chloride (NH₄Cl) to the aqueous solution of lithium chloride (LiCl) and YCl₃·6H₂O. rsc.org The presence of ammonium chloride facilitates the formation of a complex halide intermediate, such as (NH₄)₃YCl₆. rsc.org This intermediate provides an alternative reaction route that bypasses the formation of yttrium oxychloride during the subsequent dehydration and annealing steps. rsc.org In situ neutron diffraction studies have confirmed that the formation of this ammonium halide complex is essential for successfully synthesizing Li₃YCl₆ from an aqueous route. rsc.org This approach represents a significant advance in the low-temperature, scalable synthesis of halide solid electrolytes. researchgate.netrsc.org

Solid-State Synthesis and Reactive Pathways

Solid-state reactions typically involve the heating of solid precursors to induce chemical transformations and phase changes. Yttrium(III) chloride hexahydrate can be used directly as a precursor or as a source for intermediates that undergo further solid-state processing.

Thermal Decomposition and Annealing Protocols in Material Fabrication

The thermal decomposition of yttrium(III) chloride hexahydrate itself is a critical reactive pathway. When heated in air, the hydrated salt does not simply dehydrate to form anhydrous yttrium chloride (YCl₃). wikipedia.orgwikipedia.org Instead, the process involves the loss of water of hydration, which begins between 55 °C and 110 °C, followed by hydrolysis, where the yttrium ion reacts with the water molecules. osti.gov The final product of this thermal decomposition is typically yttrium oxychloride (YOCl). wikipedia.orgwikipedia.orgosti.gov To obtain the anhydrous form, heating must be conducted in a stream of hydrogen chloride gas or by using other chemical dehydration methods to prevent oxychloride formation. wikipedia.org

Annealing is a crucial post-synthesis heat treatment step used to improve the crystallinity, control the microstructure, and modify the properties of materials fabricated using yttrium(III) chloride hexahydrate as a precursor. For materials like the solid electrolyte Li₃YCl₆, a post-synthesis annealing step at 500 °C under an argon atmosphere is employed. rsc.org This protocol induces the formation of grain boundaries and can alter the site disorder within the crystal lattice, which in turn significantly impacts the material's ionic conductivity. rsc.org

In the context of nanomaterials, oil-thermal annealing has been used as a strategy to enhance the luminescent properties of nanoparticles. acs.org For instance, NaYF₄:Er@NaYF₄ core-shell nanoparticles, initially synthesized using YCl₃·6H₂O, were subjected to an annealing treatment at 300 °C in a high-boiling point solvent containing additional yttrium precursors. acs.org This process led to a significant enhancement in the X-ray excited optical luminescence (XEOL) intensity, demonstrating how annealing protocols can be tailored to optimize specific functional properties of the final material. acs.org

Table 3: Annealing Protocols and Effects on Materials Derived from YCl₃·6H₂O

| Initial Material/Precursor | Annealing Temperature (°C) | Atmosphere/Method | Observed Effect |

|---|---|---|---|

| Li₃YCl₆ precursor from aqueous route | 500 | Argon flow | Induces grain boundary formation, affects site disorder and ionic transport rsc.org |

| NaYF₄:Er@NaYF₄ core-shell NPs | 300 | Oil-thermal annealing (in Oleic acid/1-octadecene) | 2.8-fold enhancement of XEOL intensity acs.org |

| Yttrium hydroxycarbonate precursor | >600 | Air | Decomposition and crystallization into Y₂O₃ diva-portal.org |

| Yttrium hydroxide precursor | 700 | Air | Conversion to irregular chunks of Y₂O₃ diva-portal.org |

Control over Crystallinity and Morphology in Yttrium Compound Synthesis

The synthesis of yttrium compounds from yttrium(III) chloride hexahydrate allows for significant control over the product's crystallinity and morphology, ranging from amorphous phases to well-defined nanocrystallites and nanoparticles. This control is primarily achieved through the careful manipulation of reaction conditions such as pH, ligand-to-metal ratios, and the choice of solvents and precipitating agents.

Formation of Amorphous and Crystalline Yttrium Complexes

The reaction of yttrium(III) chloride hexahydrate with various ligands can lead to either amorphous or crystalline products. For example, in the synthesis of yttrium lactate, low-temperature hydrothermal treatment of a solution containing yttrium chloride and a small amount of lactic acid can result in an X-ray amorphous powder. nih.govscispace.com However, by adjusting the reaction conditions, such as increasing the concentration of lactic acid, it is possible to obtain a crystalline molecular yttrium lactate complex, [Y(Lac)3(H2O)2]. nih.govscispace.comrsc.org

The formation of amorphous versus crystalline phases is often a matter of subtle changes in the synthetic environment. A slight increase in pH, for instance, from 4.5 to 5.5 in the yttrium lactate system, promoted the formation of a semi-amorphous, fibrous material instead of the crystalline complex. nih.govscispace.comresearchgate.netrsc.org Similarly, in the synthesis of yttrium oxide thin films via reactive sputtering, the resulting film can have a dominant amorphous character. arxiv.orglu.lv

The presence of water can also influence the crystallinity of the final product. In the synthesis of yttrium chloride complexes with diglyme (B29089) and tetrahydrofuran (B95107) (THF), the presence of some water during crystallization led to the formation of specific crystalline complexes. chem-soc.si

Directed Synthesis of Yttrium Oxide Nanocrystallites and Nanoparticles

Yttrium(III) chloride hexahydrate is a common precursor for the directed synthesis of yttrium oxide (Y2O3) nanocrystallites and nanoparticles. msesupplies.comottokemi.com Various synthetic methods are employed to control the size, shape, and properties of these nanomaterials.

One common approach is the sol-gel method. researchgate.netsciforum.net In this technique, yttrium chloride is used as a precursor, often in the presence of a structuring agent like P-123 poloxamer, to create a gel which is then heat-treated to form Y2O3 nanocrystallites. researchgate.netsciforum.net The crystallite size can be controlled by the heat treatment temperature and the molar ratio of the structuring agent to the yttrium precursor. researchgate.net For instance, crystallite sizes between 21 nm and 32 nm have been reported. researchgate.netsciforum.net

Hydrothermal synthesis is another effective method for producing yttrium oxide nanoparticles with controlled morphology. By varying parameters such as pH, nanorods and nanoflakes with micron-sized lengths and lateral dimensions have been synthesized. mdpi.com

A surface-directed synthesis approach has also been developed to produce well-dispersed yttrium oxide nanoparticles. nih.gov This method utilizes organosilane zeptoliter containers to confine the crystallization of yttrium salts, preventing aggregation during high-temperature processing. nih.gov

Other methods for synthesizing Y2O3 nanoparticles from yttrium chloride include precipitation followed by calcination. For example, yttrium hydroxide can be precipitated from a yttrium chloride solution and then calcined to produce Y2O3 nanoparticles. diva-portal.org The morphology of the resulting nanoparticles can be influenced by the precipitation conditions and subsequent treatments. diva-portal.org

| Synthetic Method | Key Parameters/Features | Resulting Nanomaterial |

| Sol-Gel | Use of structuring agents (e.g., P-123 poloxamer), heat treatment temperature. researchgate.netsciforum.net | Nanocrystallites (e.g., 21-32 nm). researchgate.netsciforum.net |

| Hydrothermal | Reaction pH. mdpi.com | Nanorods, nanoflakes. mdpi.com |

| Surface-Directed Synthesis | Use of organosilane templates. nih.gov | Dispersed nanoparticles with controlled arrangement. nih.gov |

| Precipitation-Calcination | Precipitation agent, calcination temperature. diva-portal.org | Nanoparticles. diva-portal.org |

Influence of Reaction pH and Ligand-to-Metal Ratios on Product Stoichiometry and Structure

The effect of pH is particularly pronounced in aqueous systems. In the synthesis of yttrium lactate, a lower pH of around 4.5 favored the formation of the crystalline complex [Y(Lac)3(H2O)2]. nih.govresearchgate.net Conversely, increasing the pH to approximately 5.5 led to the hydrolysis of yttrium cations and the formation of a semi-amorphous material containing Y-OH moieties. nih.govscispace.comresearchgate.net Similarly, in the industrial precipitation of yttria-stabilized zirconia, a higher pH of 12 resulted in a more complete incorporation of yttrium into the zirconia matrix compared to a pH of 3. curtin.edu.au At pH 3, a significant amount of yttrium remained in the solution. curtin.edu.au

The ligand-to-metal ratio is another critical factor. In the synthesis of yttrium-lactate complexes, varying the concentration of lactic acid led to different products, from an amorphous precipitate at low concentrations to crystalline needles at high concentrations. scispace.comrsc.orgrsc.org The formation of a specific binuclear yttrium complex with anthranilic acid was achieved by using a 2:1 ligand-to-metal molar ratio. nih.gov The stoichiometry of yttrium complexes with chloride ions is also dependent on the chloride concentration, with higher-order complexes forming in high-salinity solutions. researchgate.net

Furthermore, the coordination number and geometry of yttrium in its complexes are influenced by the nature of the ligands and the reaction conditions. Yttrium can exhibit various coordination numbers, often seven or eight, in its complexes with O-donor ligands. chem-soc.si The structure of yttrium complexes can also involve bridging ligands, leading to the formation of binuclear or polynuclear species. chem-soc.sinih.gov

Investigation of Intermediate Phases during Yttrium Compound Formation

The synthesis of yttrium compounds from yttrium(III) chloride hexahydrate often proceeds through the formation of one or more intermediate phases. Identifying and understanding these intermediates is crucial for controlling the final product's properties and for elucidating the reaction mechanism.

A common intermediate phase observed in reactions involving yttrium chloride, particularly at elevated temperatures or under specific atmospheric conditions, is yttrium oxychloride (YOCl). researchgate.netacs.orgresearchgate.net For example, when hydrated yttrium chloride is heated, it typically yields yttrium oxychloride rather than the anhydrous yttrium chloride. wikipedia.org In the carbochlorination of yttrium oxide, YOCl is formed as an initial solid product, which is then further chlorinated to produce yttrium trichloride. researchgate.netresearchgate.net The formation of YOCl has also been observed as an intermediate in the synthesis of yttrium manganese oxide from yttrium chloride and sodium carbonate at 230 °C. acs.org

In the synthesis of complex materials like the solid electrolyte Li3YCl6 from an aqueous solution of yttrium chloride, the formation of an ammonium halide complex intermediate, such as (NH4)2[YCl5], is essential to prevent the hydrolysis of yttrium chloride and the subsequent formation of YOCl. rsc.org The thermal decomposition of this intermediate then leads to the desired product. wikipedia.orgrsc.org

The formation of intermediate phases is not limited to high-temperature reactions. In solution-based syntheses, various hydrated or partially hydrolyzed species can act as intermediates. For instance, in the synthesis of yttrium citrate (B86180), yttrium hydroxide is first formed as an intermediate by reacting yttrium chloride with a base. journalssystem.com The study of yttrium hydroxide nanowires has identified different precursor phases, including hexagonal Y(OH)3 and yttrium chloride hydroxide hydrate (B1144303). researchgate.net

The characterization of these intermediate phases often requires in-situ analytical techniques to follow the reaction progress. The presence and nature of these intermediates can significantly impact the kinetics of the reaction and the purity and properties of the final yttrium compound.

Advanced Spectroscopic and Structural Characterization of Yttrium Iii Chloride Hexahydrate Derived Materials

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the molecular vibrations within a material. These vibrations are sensitive to bond strength, atomic mass, and the local chemical environment, offering a detailed fingerprint of the compound's structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies of Coordination and Bond Vibrations

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying functional groups and studying the coordination of ligands to a metal center. In materials derived from yttrium(III) chloride hexahydrate, FT-IR spectra reveal characteristic absorption bands that confirm the presence of coordinated water molecules and the nature of metal-ligand bonding.

The presence of water molecules, particularly coordinated water, gives rise to distinct vibrational bands. Broad absorption bands are typically observed in the 3500–3000 cm⁻¹ region, which correspond to the symmetric and asymmetric O-H stretching vibrations of the water molecules. Another characteristic band for coordinated water is the H-O-H bending (scissoring) vibration, which appears in the 1700–1600 cm⁻¹ range.

In yttrium complexes derived from YCl₃·6H₂O, the coordination of ligands, such as amino acids or flavonoids, can be confirmed by shifts in the vibrational frequencies of the ligand's functional groups upon bonding to the Y(III) ion. For instance, shifts in the carboxylic acid (-COO⁻) stretching vibrations can confirm coordination through the oxygen atom. Furthermore, the formation of yttrium-oxygen (Y-O) bonds is evidenced by the appearance of new, weaker absorption bands in the far-infrared region, typically between 600 and 400 cm⁻¹. In one study of yttrium(III)-flavonoid complexes, a small peak observed between 520–488 cm⁻¹ was attributed to metal-oxygen bonding. materialsproject.org

Table 1: Typical FT-IR Vibrational Frequencies for Yttrium(III) Chloride Hexahydrate Derived Complexes

| Frequency Range (cm⁻¹) | Assignment | Bond Type |

|---|---|---|

| 3500 - 3200 | Asymmetric and Symmetric O-H Stretching | O-H |

| 1700 - 1620 | H-O-H Bending (Scissoring) | H-O-H |

| ~1650 | Asymmetric -COO⁻ Stretching | C=O |

| ~1350 | Symmetric -COO⁻ Stretching | C-O |

| 600 - 400 | Yttrium-Oxygen Stretching | Y-O |

Raman Spectroscopy Investigations for Phase Identification and Structural Analysis

Raman spectroscopy is a complementary technique to FT-IR that provides information on the vibrational modes of a molecule by detecting inelastically scattered light. It is particularly sensitive to non-polar bonds and is highly effective for the structural analysis of inorganic compounds and for identifying different crystalline phases.

Studies on materials derived from yttrium chloride, such as in molten salt systems, utilize Raman spectroscopy to identify the coordination environment of the yttrium ion. In molten YCl₃-alkali metal chloride mixtures, the spectra are often characterized by the presence of YCl₆³⁻ octahedra. researchgate.netnih.govacs.orgmdpi.com The Raman active modes (ν₁, ν₂, ν₅) of these octahedra can be identified and their frequencies provide insight into the structure of the melt. researchgate.netnih.govacs.orgmdpi.com For example, in liquid mixtures rich in alkali halide, a polarized band near the ν₁ frequency and a depolarized band near the ν₅ frequency of the YCl₆³⁻ octahedron indicate the existence of these species. researchgate.netnih.gov

In aqueous solutions of yttrium chloride, Raman spectroscopy can detect the formation of contact ion pairs and chloro-complexes. A very weak mode at approximately 384 cm⁻¹ is suggestive of the Y³⁺ octa-aqua ion, [Y(OH₂)₈]³⁺, being stable in dilute solutions. researchgate.net In more concentrated solutions or when HCl is added, a broad shoulder at around 263 cm⁻¹ can be assigned to the Y³⁺-Cl⁻ stretching mode, indicating the formation of inner-sphere chloro-complexes like [Y(OH₂)₈₋ₙClₙ]⁺³⁻ⁿ. researchgate.netaps.org The hygroscopic nature of compounds like yttrium chloride means that Raman spectra may also show peaks in the 3200-3600 cm⁻¹ range corresponding to the vibrational modes of water. nih.gov

Table 2: Key Raman Shifts for Yttrium(III) Chloride Derived Species

| Raman Shift (cm⁻¹) | Assignment | Species/System | Reference |

|---|---|---|---|

| ~384 | ν(Y-O) symmetric stretch | [Y(OH₂)₈]³⁺(aq) | researchgate.net |

| ~263 | ν(Y-Cl) stretch | [Y(OH₂)₈₋ₙClₙ]⁺³⁻ⁿ(aq) | aps.org |

| 3200 - 3600 | ν(O-H) stretch | Adsorbed/Hydrate (B1144303) H₂O | nih.gov |

| ν₁, ν₂, ν₅ modes | Octahedral vibrations | YCl₆³⁻ in molten salts | researchgate.netnih.gov |

X-ray Diffraction Techniques for Crystalline and Amorphous Phases

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystal. The scattering of X-rays by the electron clouds of atoms in a periodic lattice produces a diffraction pattern that contains information about the crystal's structure, including lattice parameters and phase composition.

Powder X-ray Diffraction (PXRD) for Phase Identification, Crystallinity, and Lattice Parameter Determination

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. It is essential for identifying crystalline phases, determining the degree of crystallinity, and calculating lattice parameters. Each crystalline solid has a unique PXRD pattern, which serves as its "fingerprint."

In the study of materials derived from yttrium(III) chloride hexahydrate, PXRD is used to confirm the formation of the desired product and to check for the presence of impurities or unreacted starting materials. icm.edu.plrsc.org For example, when synthesizing yttrium citrate (B86180) from yttrium hydroxide (B78521) (which is precipitated from a YCl₃·6H₂O solution), PXRD analysis can distinguish between the crystalline product and potentially amorphous byproducts. icm.edu.pl Similarly, in the synthesis of metal-organic frameworks or coordination polymers, comparing the experimental PXRD pattern with a theoretical pattern calculated from single-crystal data confirms the bulk purity of the synthesized sample. rsc.org

The technique is also used to study phase transitions. For instance, PXRD can track the dehydration of YCl₃·6H₂O and the structural changes that occur upon heating. researchgate.net The analysis of PXRD patterns for yttrium-doped materials allows for the determination of lattice parameters, which can indicate the incorporation of the dopant into the host lattice. saip.org.za

Table 3: Crystallographic Data for Anhydrous YCl₃

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|

| Monoclinic | C2/m | 6.92 | 11.96 | 6.58 | 110.24 | materialsproject.orgresearchgate.net |

Note: This data is for the anhydrous form, as detailed structural data for the hexahydrate from PXRD is less commonly reported in literature databases.

Single Crystal X-ray Diffraction for Molecular Structure Elucidation of Yttrium Complexes

While PXRD is used for bulk sample analysis, single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms within a single crystal. This technique is unparalleled for elucidating the detailed molecular structure of new compounds, including exact bond lengths, bond angles, and coordination geometries.

For complexes synthesized using yttrium(III) chloride hexahydrate as a starting material, single-crystal XRD reveals the coordination environment around the central Y(III) ion. For example, in the complex formed by reacting YCl₃·6H₂O with 1,10-phenanthroline (B135089) (phen), the crystal structure was determined to be [Y(phen)₂Cl(H₂O)₃]Cl₂·H₂O. researchgate.net In this structure, the Y(III) ion is eight-coordinated, bonded to four nitrogen atoms from the two phenanthroline ligands, three oxygen atoms from water molecules, and one chlorine atom. researchgate.net

Another example is the complex hexaaquabis(dimethyl sulfoxide)yttrium(III) trichloride, [Y(H₂O)₆{(CH₃)₂SO}₂]Cl₃. researchgate.net Its structure shows an eight-coordinated yttrium atom with a distorted square antiprismatic geometry. researchgate.net The six water molecules are coordinated with an average Y-O distance of 2.38 Å. researchgate.net These detailed structural parameters are crucial for understanding the chemical properties and reactivity of the complex.

Table 4: Selected Structural Data for Yttrium(III) Complexes from Single Crystal XRD

| Complex | Coordination Number | Geometry | Avg. Y-O(H₂O) Bond Length (Å) | Reference |

|---|---|---|---|---|

| [Y(phen)₂Cl(H₂O)₃]Cl₂·H₂O | 8 | - | - | researchgate.net |

| [Y(H₂O)₆{(CH₃)₂SO}₂]Cl₃ | 8 | Distorted Square Antiprismatic | 2.38 | researchgate.net |

X-ray Absorption Spectroscopy (XAS) for Probing Local Coordination Environments

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for investigating the local geometric and/or electronic structure around a specific absorbing atom. It can be applied to both crystalline and amorphous materials, making it highly versatile. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES), which provides information on oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which gives details about the number, type, and distance of neighboring atoms.

XAS studies on aqueous solutions of yttrium halides have been crucial in determining the hydration structure of the Y(III) ion. acs.orgacs.orgacs.org Analysis of Y K-edge EXAFS data shows that in aqueous solutions, the Y(III) cation is hydrated by eight water molecules. acs.org The mean Y-O bond distance has been determined to be approximately 2.35-2.37 Å. acs.orgacs.org This analysis also confirms the absence of direct Y-Cl ion pairing in dilute solutions, indicating that chloride ions exist in the outer coordination sphere. acs.org

In studies of molten LiCl-based melts containing yttrium chloride, EXAFS analysis showed that each yttrium atom was surrounded by six chloride ions at a distance of about 2.62 Å. researchgate.net This demonstrates the ability of XAS to probe coordination environments under extreme conditions and in non-crystalline states, providing structural information that is inaccessible by diffraction methods.

Table 5: Local Coordination Data for Y(III) from XAS/EXAFS

| System | Coordination Shell | Coordination Number (N) | Distance (R, Å) | Reference |

|---|---|---|---|---|

| Aqueous Y³⁺ Solution | Y-O (first hydration shell) | 8 | 2.365 - 2.368 | acs.org |

| Aqueous Y³⁺ Solution | Y-O (first hydration shell) | 8 | 2.35 | acs.orgacs.org |

| YCl₃ in molten LiCl | Y-Cl | 6 | ~2.62 | researchgate.net |

Thermal Analysis Methods for Decomposition and Transformation Studies

Thermal analysis techniques are crucial for understanding the behavior of hydrated salts like yttrium(III) chloride hexahydrate upon heating. These methods provide detailed information on dehydration, hydrolysis, and phase transformation processes that are fundamental to the synthesis of anhydrous yttrium chloride and other yttrium-based materials.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful complementary techniques used to study the thermal decomposition of yttrium(III) chloride hexahydrate (YCl₃·6H₂O). Heating the hydrated salt in an inert or reactive atmosphere reveals a multi-step process involving both dehydration (loss of water molecules) and hydrolysis (reaction with water to form oxychlorides).

The thermal decomposition process for yttrium chloride hydrate generally begins with the loss of water of hydration at temperatures between 55 and 110°C. osti.gov The process is complex, often proceeding through intermediate hydrates. For instance, studies have identified decomposition schemes involving steps from a hexahydrate to trihydrate, dihydrate, monohydrate, and finally the anhydrous form (6→3→2→1→0 or 6→3→1→0). researchgate.net

However, simple heating in air or an inert atmosphere often leads to the formation of yttrium oxychloride (YOCl) due to hydrolysis, a reaction between the yttrium chloride and its own water of hydration at elevated temperatures. osti.govwikipedia.org The formation of stable yttrium oxychloride is a common final product in the thermal decomposition of yttrium chloride hydrates under these conditions. osti.gov To prevent hydrolysis and obtain anhydrous yttrium chloride, the dehydration must be carried out in a controlled atmosphere, such as a stream of dry hydrogen chloride (HCl) gas. researchgate.net

DTA curves provide additional insight by measuring temperature differences between the sample and a reference material, revealing whether a process is endothermic (heat absorbing) or exothermic (heat releasing). inflibnet.ac.inscribd.com Dehydration steps are typically observed as endothermic peaks in DTA thermograms. rsc.orgresearchgate.net The decomposition of YCl₃·6H₂O shows distinct endothermic events corresponding to the sequential loss of water molecules and subsequent decomposition or hydrolysis reactions. rsc.org For example, the formation of an ammonium (B1175870) halide complex intermediate, used in some synthesis routes for yttrium-based electrolytes, shows distinct endothermic features in DTA/DSC that can be correlated with decomposition and product formation. rsc.org

Table 1: Representative Thermal Events in the Decomposition of Yttrium Chloride Hydrates and Derived Materials

| Temperature Range (°C) | Technique | Observed Process | Product(s) | Citation |

|---|---|---|---|---|

| 55 - 110 | TGA | Initial loss of water of hydration | Intermediate hydrates | osti.gov |

| 175 | DSC | Endothermic process: decomposition of intermediate complex | YCl₃, Li₃YCl₆ | rsc.org |

| ~230 | DSC | Endothermic process: formation of trigonal phase | Li₃YCl₆ | rsc.org |

| ~350 | DSC/TGA | Formation of oxychloride due to hydrolysis | YOCl | rsc.org |

| 445 - 650 | TGA | Stable region | Yttrium Oxychloride (YOCl) | osti.gov |

Differential Scanning Calorimetry (DSC) quantifies the heat flow associated with thermal transitions in a material as a function of temperature. setaramsolutions.comtainstruments.com This provides valuable energetic data (enthalpy changes, ΔH) for the physical and chemical transformations occurring during the processing of materials derived from yttrium(III) chloride hexahydrate.

During the heating of YCl₃·6H₂O and its derivatives, DSC reveals distinct endothermic peaks corresponding to dehydration and decomposition events. rsc.org For example, in the synthesis of the solid electrolyte Li₃YCl₆ from precursors including YCl₃·6H₂O, DSC traces show multiple endothermic events. rsc.org A peak around 175°C can be associated with the decomposition of an intermediate ammonium-yttrium-chloride complex, while another peak at approximately 230°C corresponds to the formation of the target Li₃YCl₆ trigonal phase. rsc.org Further heating can lead to the formation of yttrium oxychloride (YOCl) as an impurity, often observed as an endothermic process around 350°C. rsc.org

The enthalpy of dehydration, which is the energy required to remove the water molecules, can also be determined from DSC measurements. For instance, the dehydration of a related rare-earth chloride hydrate was found to have an enthalpy of 18.809 ± 0.088 kJ·mol⁻¹. researchgate.net Such quantitative data is essential for optimizing synthesis conditions, controlling reaction kinetics, and understanding the thermodynamics of material formation. The melting of final products, such as the Li₃YCl₆ phase, is also observable as a sharp endothermic peak at higher temperatures (e.g., 475°C). rsc.org

Table 2: Energetic Transitions Observed by DSC for Yttrium Chloride Derived Materials

| Transition | Temperature (°C) | Enthalpy Change (ΔH) | Process Type | Citation |

|---|---|---|---|---|

| Intermediate Decomposition | ~175 | - | Endothermic | rsc.org |

| Li₃YCl₆ Formation | ~230 | - | Endothermic | rsc.org |

| YOCl Impurity Formation | ~350 | - | Endothermic | rsc.org |

| Li₃YCl₆ Melting | ~475 | - | Endothermic | rsc.org |

Note: Specific enthalpy values are highly dependent on experimental conditions and sample composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, element-specific technique that probes the local atomic environment of nuclei, providing detailed structural and dynamic information that is often inaccessible by other methods.

Solid-state NMR (ssNMR) is particularly sensitive to the local structure, arrangement, and dynamics of ions in crystalline and amorphous materials derived from yttrium(III) chloride hexahydrate. acs.orgru.nl

⁸⁹Y NMR: As a spin-1/2 nucleus with 100% natural abundance, ⁸⁹Y is an excellent probe for its local environment, although its low gyromagnetic ratio can make detection challenging. nsf.govuwaterloo.ca The ⁸⁹Y chemical shift is highly sensitive to the coordination number and the nature of the surrounding anions. rsc.org For example, in yttria-stabilized zirconia, distinct ⁸⁹Y NMR signals are observed for yttrium in 6-fold, 7-fold, and 8-fold oxygen coordination environments. rsc.org In solid-state spectra of YCl₃·6H₂O, a sharp resonance is observed under magic-angle spinning (MAS), indicating a well-defined yttrium environment. illinois.edu The chemical shift of YCl₃·6H₂O in an aqueous solution is often used as a reference (0 ppm) for ⁸⁹Y NMR studies. acs.orgnih.gov Two-dimensional correlation experiments, such as ⁸⁹Y-¹H HETCOR, can reveal through-space proximities between yttrium and hydrogen atoms, helping to elucidate the structure of hydrated or hydroxylated phases. core.ac.uk

¹H and ²H NMR: ¹H MAS NMR is used to study the nature of hydrogen species, such as coordinated water molecules (H₂O), hydroxide ions (OH⁻), and hydride ions (H⁻) in yttrium compounds. acs.orgru.nl For example, in yttrium oxyhydrides, ¹H NMR can distinguish between rigid lattice protons and highly mobile hydrogen species, which may be attributed to trapped H₂ molecules. ru.nlacs.org

¹⁷O NMR: Although ¹⁷O is a low-abundance quadrupolar nucleus (I=5/2), its NMR spectra provide direct information about the oxygen local environment. uoa.gr In yttrium oxyhydrides, ¹⁷O MAS NMR has been used to confirm the presence of hydroxide (OH⁻) ions alongside oxide (O²⁻) ions. ru.nltudelft.nl The chemical shifts and lineshapes are sensitive to the coordination environment and the presence of paramagnetic centers. uoa.grresearchgate.net

Table 3: Representative Solid-State NMR Parameters for Yttrium-Containing Materials

| Nucleus | Compound/Material | Chemical Shift (δ) / ppm | Key Finding | Citation |

|---|---|---|---|---|

| ⁸⁹Y | YCl₃·6H₂O (aq. solution) | 0 (Reference) | Standard reference for ⁸⁹Y NMR | acs.orgnih.gov |

| ⁸⁹Y | Y₂O₃ | 287, 330 | Two crystallographically inequivalent sites | rsc.orgillinois.edu |

| ⁸⁹Y | Yttria-stabilized zirconia | 80-90, 190-195, 290-315 | Corresponds to YO₈, YO₇, and YO₆ sites | rsc.org |

| ¹H | Yttrium Oxyhydride | 2.8, 4.6, 4.8 | Presence of different H-sites, including a mobile species | acs.org |

| ¹⁷O | Yttrium Oxyhydride | - | Confirmed presence of OH⁻ ions | ru.nltudelft.nl |

Diffusion NMR, specifically using the Pulsed-Field Gradient (PFG) technique, is a direct method for measuring the self-diffusion coefficients of mobile ions, providing fundamental insights into the transport mechanisms in solid electrolytes. nih.gov This is particularly relevant for materials derived from yttrium(III) chloride hexahydrate, such as the lithium-ion conductor Li₃YCl₆. rsc.orgrsc.org

By applying magnetic field gradients, the PFG-NMR experiment encodes the spatial position of nuclei over a known time interval (the diffusion time, Δ). The signal attenuation as a function of gradient strength is used to calculate the diffusion coefficient (D). rsc.org

Studies on Li₃YCl₆ have used ⁷Li PFG-NMR to measure the Li⁺ diffusion coefficient (DLi⁺) as a function of temperature and diffusion time. rsc.org The temperature dependence of the diffusion coefficient allows for the calculation of the activation energy for ion hopping, a key parameter for characterizing ionic conductivity. nih.gov Furthermore, the dependence of the diffusion coefficient on the diffusion time can reveal information about restricted diffusion, for example, when ionic motion is confined within grain boundaries or particles on the length scale of the experiment (typically micrometers). rsc.org In Li₃YCl₆, a decreasing trend in DLi⁺ with increasing diffusion time indicated that Li⁺ diffusion is restricted, likely on the length scale of the material's particle size. rsc.org These measurements are crucial for correlating local structure and synthesis methods with the macroscopic ionic transport properties essential for applications like all-solid-state batteries. rsc.orgresearchgate.net

Table 4: Ionic Transport Properties from Diffusion NMR in Yttrium-Based Electrolytes

| Material | Mobile Ion | Technique | Measured Parameter | Key Finding | Citation |

|---|---|---|---|---|---|

| Li₃YCl₆ | Li⁺ | ⁷Li PFG-NMR | Diffusion Coefficient (DLi⁺) | DLi⁺ depends on synthesis method and diffusion time | rsc.org |

| Li₃YCl₆ | Li⁺ | ⁷Li PFG-NMR | Activation Energy | Synthesis method affects activation energy for Li⁺ transport | nih.gov |

| Yttrium-doped electrolytes | Li⁺ | ⁷Li PGSE-NMR | Diffusion Length | Fast diffusion process over small ranges (~200 nm) | nih.gov |

Electron Microscopy and Surface Sensitive Techniques

Content for this section was not requested.

Scanning Electron Microscopy (SEM) for Morphology and Microstructure Characterization

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the morphology and microstructure of materials derived from yttrium(III) chloride hexahydrate. This method provides high-resolution images of the sample surface, revealing details about particle shape, size distribution, and surface texture.

In the synthesis of yttrium oxide (Y2O3) nanoparticles, yttrium(III) chloride hexahydrate is often used as a precursor. acs.org For instance, Y2O3 nanoparticles prepared via a chemical route using this precursor were analyzed by SEM. The resulting micrographs showed that Y2O3 particles had a nanosheet-like structure with a relatively smooth and uniform surface. acs.org In contrast, when used in the synthesis of a tris-(8-hydroxyquinoline) aluminum/yttrium oxide (Alq3/Y2O3) composite, the resulting particles appeared as tiny granular shapes with a rough and non-uniform surface. acs.org The incorporation of Y2O3 nanosheets into the Alq3 matrix resulted in a high density of decorated granular particles. acs.org

The morphology of materials derived from yttrium chloride hexahydrate can be influenced by the synthesis conditions. For example, in the preparation of yttrium oxide from the thermal decomposition of yttrium oxalate (B1200264), which is derived from yttrium chloride, the resulting Y2O3 powders can exhibit different morphologies and bulk densities depending on the crystalline phase of the intermediate yttrium oxalate hexahydrate. mdpi.com

Furthermore, SEM combined with Energy Dispersive X-ray Spectroscopy (EDX) can provide elemental composition maps of the synthesized materials. rsc.org This is particularly useful in confirming the presence and distribution of yttrium in composite materials. For example, in the synthesis of yttrium ruthenate pyrochlores, SEM-EDX was used to obtain elemental maps and point analysis to determine the composition of the samples. rsc.org

Table 1: SEM-Based Morphological Characterization of Yttrium-Derived Materials

| Material | Precursor | Synthesis Method | Observed Morphology | Source |

| Y2O3 Nanoparticles | Yttrium(III) chloride hexahydrate | Chemical Route | Nanosheet-like structure, smooth and uniform surface | acs.org |

| Alq3/Y2O3 Composite | Yttrium(III) chloride hexahydrate | Chemical Route | Tiny granular shapes, rough and non-uniform surface, high density | acs.org |

| Yttrium Oxide | Yttrium oxalate (from yttrium chloride) | Thermal Decomposition | Varied morphology and bulk density based on intermediate phase | mdpi.com |

| Yttrium Ruthenate Pyrochlores | Yttrium(III) chloride hexahydrate | Combustion Synthesis | Investigated for composition using SEM-EDX | rsc.org |

| Y2O3@GCN | Yttrium(III) chloride hexahydrate | Polymerization and Calcination | Quasi-spherical nanoparticles (20-30 nm), agglomerated | mdpi.com |

Transmission Electron Microscopy (TEM) for Nanoscale Features and Particle Size Analysis

Transmission Electron Microscopy (TEM) is an indispensable tool for investigating the nanoscale features, particle size, and crystalline structure of materials derived from yttrium(III) chloride hexahydrate. TEM provides much higher resolution images than SEM, allowing for the detailed analysis of individual nanoparticles.

In the synthesis of europium-doped yttrium fluoride (B91410) nanoparticles using yttrium(III) chloride hexahydrate as a starting material, TEM images revealed the formation of single-crystal nanoparticles. rsc.org The particle size was determined using image processing software, and it was observed that the size of the nanoparticles was influenced by the europium doping level. rsc.org High-resolution TEM (HRTEM) can further provide information on the crystal lattice of the nanoparticles. For instance, in the study of Y2O3:Eu3+ nanoparticles synthesized from yttrium(III) chloride hexahydrate, HRTEM images showed lattice planes that matched the diffraction pattern of Y2O3. buap.mx

TEM is also crucial for confirming the morphology and size of nanoparticles synthesized through various methods. For example, Y2O3 nanoparticles synthesized via a co-precipitation route using yttrium(III) chloride hexahydrate were shown by TEM to have a nanosheet-like structure. acs.org In another study, Y2O3 nanoparticles prepared by a sol-gel method from this compound showed aggregates of nanoparticles with an average size of about 25 nm. mdpi.com Similarly, TEM analysis of Y2O3@GCN nanocomposites, where yttrium(III) chloride hexahydrate was a precursor, revealed quasi-spherical nanoparticles between 20 nm and 30 nm in size, which were agglomerated into larger structures. mdpi.com

The synthesis of yttrium fluoride (YF3) nanoparticles from yttrium(III) chloride hexahydrate and other precursors at different temperatures also utilized TEM for characterization. At 5°C, monodisperse YF3 nanoparticles with an average diameter of 5 nm were obtained. csic.es In contrast, synthesis at 100°C led to the formation of supraparticles composed of self-assembled smaller nanoparticles. csic.es

Table 2: TEM Analysis of Nanoparticles Derived from this compound

| Material | Synthesis Method | Key Findings from TEM | Particle Size | Source |

| Eu-doped (H3O)Y3F10 ∙ xH2O | Microemulsion | Single-crystal nanoparticles; size dependent on Eu doping | Varies with doping | rsc.org |

| Y2O3:Eu3+ | Precipitation | Nanoparticles with crystalline structure confirmed by HRTEM | Varies with temperature | buap.mx |

| Y2O3 | Co-precipitation | Nanosheet-like structure | - | acs.org |

| Y2O3 | Sol-gel | Aggregates of nanoparticles | ~25 nm | mdpi.com |

| Y2O3@GCN | Polymerization and Calcination | Quasi-spherical, agglomerated nanoparticles | 20-30 nm | mdpi.com |

| YF3 | Citrate-mediated synthesis | Monodisperse nanoparticles at 5°C; self-assembled supraparticles at 100°C | ~5 nm (at 5°C) | csic.es |

Surface Chemical Composition Analysis using X-ray Photoelectron Spectroscopy (XPS), Auger Electron Spectroscopy (AES), and Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS)

The surface chemical composition of materials derived from yttrium(III) chloride hexahydrate is critical to their performance and can be meticulously analyzed using a suite of surface-sensitive techniques including X-ray Photoelectron Spectroscopy (XPS), Auger Electron Spectroscopy (AES), and Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS).

X-ray Photoelectron Spectroscopy (XPS)

XPS is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For yttrium-containing materials, XPS can identify the oxidation state of yttrium and other constituent elements. For example, in the analysis of yttrium aluminum garnet (YAG), XPS survey spectra confirmed the presence of yttrium, aluminum, and oxygen. aip.org High-resolution spectra of the Y 3d region can provide detailed information about the chemical bonding. The binding energies of the Y 3d5/2 peak for Y metal and Y2O3 are reported to be around 156 eV and 156.4 eV, respectively. thermofisher.com In studies of yttrium-doped CaMnO3 perovskites, the amount of yttrium in the nanopowders was estimated from XPS measurements before sputtering. researchgate.net It is important to note that sputtering can alter the surface chemistry, so analysis of non-sputtered samples is often crucial for determining the true surface composition. researchgate.net

Auger Electron Spectroscopy (AES)

AES is another surface-sensitive technique that provides elemental and sometimes chemical state information from the top few nanometers of a material's surface. phi.com It utilizes a focused electron beam to induce the emission of Auger electrons, whose kinetic energies are characteristic of the emitting element. cityu.edu.hk AES is capable of detecting all elements except hydrogen and helium and can achieve a high spatial resolution, making it suitable for analyzing nanoscale features. cityu.edu.hkcarleton.edu While less commonly used for detailed chemical state analysis compared to XPS, AES can be combined with ion sputtering for depth profiling to characterize thin film structures. phi.com The technique is particularly useful for identifying elemental distributions on a surface. carleton.edu

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS)

TOF-SIMS is an extremely surface-sensitive analytical technique that uses a pulsed primary ion beam to desorb and ionize species from the very outer surface of a sample. carleton.edu The resulting secondary ions are analyzed by a time-of-flight mass spectrometer, which provides a high-resolution mass spectrum of the surface, allowing for the identification of both elemental and molecular species with high sensitivity, often in the parts-per-million range. eag.comsusos.com TOF-SIMS can be used in three modes: surface spectroscopy for detailed chemical information, surface imaging to map the distribution of specific ions, and depth profiling to analyze the chemical composition as a function of depth. carleton.edu In the context of yttrium-containing materials, TOF-SIMS has been used to investigate the chemical gradients induced by plasma etching on yttrium oxide ceramics. researchgate.net Depth profiles of elements like yttrium, oxygen, and fluorine can reveal the formation of reaction layers on the material's surface. researchgate.net

Table 3: Comparison of Surface Analysis Techniques for Yttrium-Derived Materials

| Technique | Information Provided | Typical Analysis Depth | Key Applications for Yttrium Materials | Source |

| XPS | Elemental composition, chemical state, electronic state | 1-10 nm | Determining oxidation state of yttrium, quantifying elemental composition. | aip.orgthermofisher.comresearchgate.net |

| AES | Elemental composition, some chemical state information, high spatial resolution imaging | < 5 nm | Elemental mapping of surfaces, depth profiling of thin films. | phi.comcityu.edu.hkcarleton.edu |

| TOF-SIMS | Elemental and molecular composition, high sensitivity trace analysis, imaging, depth profiling | 1-2 nm | Detecting surface contaminants, analyzing thin reaction layers, detailed surface chemistry. | carleton.edueag.comresearchgate.net |

Neutron Diffraction for Structural Characterization of Hydrated and Anhydrous Yttrium Systems

Neutron diffraction is a powerful technique for determining the crystal structure of materials, including the precise location of light atoms such as hydrogen, which are difficult to locate with X-ray diffraction. This makes it particularly valuable for studying hydrated and anhydrous systems derived from yttrium(III) chloride hexahydrate.

In the study of the synthesis of Li3YCl6, an important solid electrolyte, from yttrium(III) chloride hexahydrate, in situ neutron powder diffraction (NPD) was employed to monitor the reaction progress. rsc.org The use of deuterated precursors (D2O and ND4Cl) minimized the incoherent scattering from protons, enhancing the quality of the diffraction data. rsc.org The high penetrative power of neutrons and their sensitivity to lithium and deuterium (B1214612) allowed for the tracking of phase evolution during the synthesis. rsc.org The NPD data revealed the formation of an intermediate complex, (ND4)3YCl6, and its subsequent decomposition, highlighting the critical role of this intermediate in preventing the formation of undesirable impurity phases like YOCl. rsc.org

Neutron diffraction has also been used to study the structure of hydrated yttrium ions in solution. These studies are crucial for understanding the coordination chemistry of yttrium in aqueous environments, which is fundamental to the synthesis of yttrium-containing materials from aqueous solutions of yttrium chloride. The hydration structure of the Y3+ ion in aqueous solution has been investigated, and it has been found that the yttrium ion is coordinated by eight water molecules. researchgate.net

Furthermore, neutron diffraction studies have been conducted on yttrium-stabilized zirconia nanopowders to investigate the influence of water adsorption on the crystalline phases. researchgate.net The analysis of neutron diffraction patterns of dry and hydrated samples revealed changes in the crystal structure upon hydration. researchgate.net Single-crystal neutron diffraction has even been used to locate a four-coordinate hydrogen atom within a tetranuclear yttrium cluster, demonstrating the unique capability of this technique for characterizing complex hydride structures. nih.gov

Table 4: Neutron Diffraction Studies of Yttrium Systems

| System Studied | Precursor/Material | Key Findings from Neutron Diffraction | Source |

| Li3YCl6 Synthesis | Yttrium(III) chloride hexahydrate | Monitored phase evolution in situ, identified (ND4)3YCl6 intermediate. | rsc.org |

| Hydrated Y3+ in Solution | Aqueous YCl3 solution | Determined the coordination number of Y3+ to be eight. | researchgate.net |

| Y-stabilized ZrO2 | Nanopowder | Investigated phase transitions induced by water adsorption. | researchgate.net |

| Yttrium Cluster | Y4H8(Cp')4(THF) | Located a four-coordinate interstitial hydrogen atom. | nih.gov |

Small Angle Neutron Scattering (SANS) for Investigating Particle Aggregates and Nanostructures in Solution

Small Angle Neutron Scattering (SANS) is a technique used to study the structure of materials on a mesoscopic scale, typically from 1 to 100 nanometers. iaea.org It is particularly well-suited for investigating the size, shape, and interactions of nanoparticles, polymers, and biological macromolecules in solution. iaea.orgepj-conferences.org The key advantage of SANS is the ability to use contrast variation by substituting hydrogen with deuterium, which significantly changes the scattering properties without altering the chemistry of the system. mdpi.com

In the context of materials derived from yttrium(III) chloride, SANS has been used to study the behavior of proteins in the presence of yttrium chloride (YCl3). For instance, the interaction between bovine serum albumin (BSA) molecules in a D2O solution was investigated as a function of YCl3 concentration. nih.gov The SANS data showed that with increasing YCl3 concentration, the intensity of scattering at low angles first increased and then decreased, indicating changes in the aggregation state of the BSA molecules. nih.gov A model combining a tri-axial ellipsoid geometry with a multi-component sticky hard sphere potential was used to analyze the data, revealing a strengthening of the attraction between BSA molecules and a change in their shape. nih.gov

Similarly, SANS, in conjunction with Small Angle X-ray Scattering (SAXS), was used to study the interactions in ovalbumin solutions in the presence of YCl3. acs.org These experiments showed a reentrant condensation behavior, where the protein aggregates and then redissolves with increasing salt concentration. acs.org

While direct SANS studies on the nucleation and growth of nanoparticles from yttrium(III) chloride hexahydrate solutions are less common in the provided search results, the technique's applicability is clear. SANS can provide valuable information on the formation of particle aggregates and the evolution of nanostructures in solution during the synthesis process. For example, in the study of yttrium lactate (B86563) formation from yttrium chloride, the characteristic size of particle aggregates was estimated from the SANS data. rsc.orgrsc.org The scattering data indicated that the aggregates had a nearly smooth surface. rsc.orgrsc.org

Table 5: SANS Investigations of Systems Containing Yttrium Chloride

| System Studied | Key Findings from SANS | Model/Analysis Used | Source |

| Bovine Serum Albumin (BSA) + YCl3 | Bridging attraction between BSA molecules, changes in aggregation with YCl3 concentration. | Tri-axial ellipsoid geometry and multi-component sticky hard sphere potential. | nih.gov |

| Ovalbumin + YCl3 | Reentrant condensation behavior (aggregation and redissolution). | Structure factor with screened Coulombic interactions and ellipsoid form factor. | acs.org |

| Yttrium Lactate Aggregates | Estimation of aggregate size and surface fractal dimension. | Guinier and Porod analysis. | rsc.orgrsc.org |

Theoretical and Computational Investigations of Yttrium Iii Chloride Hexahydrate and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure, Local Environments, and Anion Arrangements

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure, local atomic environments, and anion arrangements in yttrium-based compounds, including derivatives like yttrium oxyhydrides. acs.orgnih.gov DFT calculations, often combined with experimental techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, provide detailed insights into the complex interplay of structure and properties at the atomic level. acs.orgnih.gov

In the study of yttrium oxyhydrides (YOₓH₃₋₂ₓ), DFT is employed to model structures with varying compositions and arrangements of oxide (O²⁻) and hydride (H⁻) anions within the yttrium cation (Y³⁺) lattice. acs.orgtudelft.nl These models can encompass both ordered and disordered anion sublattices. acs.orgtudelft.nl For instance, special quasi-random structures (SQS) are used to simulate disordered systems, providing a means to understand how the random distribution of anions affects the material's properties. acs.orgtudelft.nl

DFT calculations have been instrumental in understanding the local environments of yttrium, oxygen, and hydrogen. acs.org For example, calculations can predict the distribution of ¹H chemical shifts for different structural models, which can then be compared with experimental NMR data to validate the models. acs.org These calculations have shown that in disordered yttrium oxyhydride structures, hydride ions can be significantly displaced from their ideal tetrahedral and octahedral positions, occupying intermediate locations after structural relaxation. acs.org

Furthermore, DFT helps in elucidating the electronic structure, which is crucial for understanding the material's properties. The Vienna ab initio simulation package (VASP) is a commonly used tool for these calculations, employing methods like the projector-augmented wave (PAW) and the Perdew-Becke-Ernzerhof (PBE) exchange-correlation functional. tudelft.nl To accurately model the electronic properties, especially the covalency of the Y-O bond, corrections such as the DFT+U method are sometimes necessary to address the underestimation of the energy of yttrium's empty 4d orbitals by standard DFT functionals. tudelft.nl

The arrangement of anions in the crystal lattice is a key determinant of the stability and properties of these materials. DFT calculations have shown a clear preference for oxygen atoms to occupy tetrahedral sites within the face-centered cubic (FCC) yttrium lattice of oxyhydrides. acs.orgtudelft.nl This preference is driven by favorable lattice energies. acs.org Theoretical investigations also explore various ordering schemes of oxides and hydrides by testing different space groups and selecting the structures with the lowest lattice energy after relaxation. acs.orgtudelft.nl

Table 1: DFT Calculation Parameters for Yttrium Oxyhydride Studies

| Parameter | Description |

| Software | Vienna ab initio simulation package (VASP) tudelft.nl |

| Method | Projector-augmented wave (PAW) tudelft.nl |

| Exchange-Correlation Functional | Perdew-Becke-Ernzerhof (PBE) tudelft.nl |

| Structural Models | Ordered and disordered (SQS) anion sublattices acs.orgtudelft.nl |

| Anion Site Preference | Oxygen preferentially occupies tetrahedral sites acs.orgtudelft.nl |

| Electronic Structure Correction | DFT+U for improved Y-O bond covalency description tudelft.nl |

Molecular Dynamics Simulations for Understanding Complexation and Hydration in Solution

Ab initio molecular dynamics (AIMD) simulations are a powerful tool for investigating the complexation and hydration of yttrium(III) ions in aqueous solutions, particularly under conditions relevant to geochemical processes such as those in subduction zones. copernicus.orgdntb.gov.uacopernicus.org These simulations provide atomic-level insights into the structure and dynamics of yttrium chloride species in solution. copernicus.orgdntb.gov.ua

Studies using AIMD have explored the coordination of yttrium by water molecules and chloride ions at high temperatures and pressures. copernicus.orgdntb.gov.uacopernicus.org For instance, at 800 °C and pressures ranging from 1.3 to 4.5 GPa, the total coordination number of yttrium (by both water and halide ions) has been observed to change from seven to eight. copernicus.orgdntb.gov.uacopernicus.org In chloride-rich environments, a maximum of three chloride ligands have been found to directly coordinate with the yttrium ion, forming species such as [YCl₃(H₂O)₄]aq. copernicus.orgdntb.gov.uaresearchgate.net

The simulations also shed light on the stability of different yttrium complexes. Thermodynamic data derived from these simulations indicate that aqueous yttrium fluoride (B91410) complexes are more stable than their chloride counterparts under conditions relevant to slab dehydration. copernicus.orgdntb.gov.uacopernicus.org Interestingly, mixed yttrium chloride-fluoride complexes have been found to be unstable on the molecular dynamics timescale. copernicus.orgdntb.gov.uacopernicus.org

Furthermore, AIMD simulations reveal details about the hydration shells of the ions. copernicus.org The number of water molecules hydrating a chloride ion, for example, changes depending on whether it is associated with the yttrium ion or is dissociated in the bulk solution. copernicus.org These simulations also suggest that the highly charged yttrium ion can promote the self-ionization of surrounding water molecules, a phenomenon observed for other high field strength elements. copernicus.orgdntb.gov.uacopernicus.org

The initial configurations for these simulations are often generated from classical molecular dynamics simulations, and the Car-Parrinello method is frequently employed to model the molecular structure of the yttrium-chloride complexes in aqueous solutions. copernicus.orgcopernicus.org

Table 2: Key Findings from Molecular Dynamics Simulations of Aqueous Yttrium Chloride

| Finding | Conditions | Reference |

| Yttrium coordination number changes from 7 to 8 | 800 °C, 1.3-4.5 GPa | copernicus.orgdntb.gov.uacopernicus.org |

| Maximum of three chloride ligands observed | 800 °C, 1.3-4.5 GPa | copernicus.orgdntb.gov.uacopernicus.org |

| Yttrium fluoride complexes are more stable than chloride complexes | Conditions relevant to slab dehydration | copernicus.orgdntb.gov.uacopernicus.org |

| Mixed Y(Cl,F) complexes are unstable | Molecular dynamics timescale | copernicus.orgdntb.gov.uacopernicus.org |

| Yttrium promotes self-ionization of water | High temperature and pressure | copernicus.orgdntb.gov.uacopernicus.org |

Computational Predictions of Spectroscopic Parameters and Hyperfine Interactions

Computational methods are essential for predicting and interpreting spectroscopic parameters and hyperfine interactions in yttrium-containing compounds, including derivatives and related systems. These predictions are often used in conjunction with experimental techniques like NMR and Raman spectroscopy to provide a comprehensive understanding of the material's structure and electronic properties.

DFT calculations are a primary tool for predicting spectroscopic parameters. For instance, in the study of yttrium oxyhydrides, DFT is used to calculate the ¹H chemical shifts for various structural models. acs.org These calculated shifts can then be compared with experimental NMR spectra to validate the proposed structures. acs.org The gauge-including projector augmented-wave (GIPAW) method is specifically used for calculating NMR shielding tensors. tudelft.nl

The accurate prediction of NMR parameters can be challenging. For yttrium, the empty 4d orbitals can be placed at too low an energy by standard DFT functionals, leading to an overestimation of the covalency of bonds like Y-O and resulting in errors in the calculated shieldings. tudelft.nl The DFT+U method can be employed to correct for this. tudelft.nl

In the context of hyperfine interactions, computational modeling is crucial for interpreting experimental data from techniques like Raman heterodyne spectroscopy. aps.org For europium-doped yttrium orthosilicate, a related material, the spin Hamiltonian parameters are determined by fitting the measured hyperfine splittings to a theoretical model as the magnetic field is rotated. researchgate.net This allows for the determination of the Zeeman and pseudoquadrupole tensors. aps.org

These computational models can also predict specific magnetic field values where there is no first-order Zeeman shift in a hyperfine transition, known as zero first-order Zeeman (ZEFOZ) transitions. aps.org Such predictions are valuable for applications in quantum information processing, where long coherence times are desirable. researchgate.net

Furthermore, computational methods can be used to calculate the energy levels of hyperfine states as a function of an applied magnetic field, providing a detailed picture of the hyperfine structure. aps.orgresearchgate.net

Table 3: Computational Methods for Spectroscopic and Hyperfine Predictions

| Parameter/Interaction | Computational Method | Application | Reference |

| NMR Chemical Shifts | DFT (GIPAW) | Structural validation of yttrium oxyhydrides | acs.orgtudelft.nl |

| Hyperfine Tensors | Spin Hamiltonian Fitting | Characterization of Eu:Y₂SiO₅ | aps.orgresearchgate.net |

| ZEFOZ Transitions | Spin Hamiltonian Calculations | Identifying conditions for long coherence times | aps.org |

| Hyperfine Energy Levels | Spin Hamiltonian Calculations | Detailed analysis of hyperfine structure | aps.orgresearchgate.net |

Theoretical Frameworks for Characterizing Anion Sublattice Structures and Dynamics in Yttrium Oxyhydrides

Theoretical frameworks are crucial for understanding the complex anion sublattice structures and their dynamics in yttrium oxyhydrides. These frameworks often combine computational modeling with experimental data to provide a comprehensive picture of how the arrangement and movement of oxide and hydride anions influence the material's properties, such as photochromism. acs.orgnih.govaps.org

A key aspect of these theoretical frameworks is the use of DFT to model the anion sublattice. acs.orgnih.gov Both ordered and disordered arrangements of anions are considered. acs.orgacs.org For disordered systems, special quasi-random structures (SQS) are employed to simulate the random distribution of anions on the lattice sites. acs.org These models are then used to calculate properties that can be compared with experimental results, such as NMR chemical shifts and line widths. acs.orgnih.gov

The theoretical models for the anion sublattice in yttrium oxyhydrides often start with a face-centered cubic (FCC) yttrium lattice. acs.orgtudelft.nl There is a clear theoretical and experimental consensus that oxygen ions have a strong preference for occupying the tetrahedral sites within this lattice. acs.orgtudelft.nl This preference is attributed to more favorable lattice energy compared to octahedral site occupancy. acs.org As oxygen is incorporated, it tends to substitute hydride ions at these tetrahedral sites. acs.org

Theoretical studies have also explored the possibility of various ordered yttrium oxyhydride polymorphs with different O:H ratios. acs.org These studies involve systematically testing different spatial arrangements of the anions to determine the most energetically favorable structures. semanticscholar.org

The dynamics of the anions, particularly hydride ions, are another important focus of theoretical frameworks. acs.orgaps.org In some cases, mobility of hydride ions has been observed, and theoretical models are used to understand the activation energies and mechanisms of this motion. aps.org For instance, in yttrium dihydride, a related compound, dynamic behavior attributed to H⁻ mobility has been observed above 150 K. aps.org However, in oxyhydrides, the presence of oxide ions and anion disorder may hinder this mobility. aps.org

Table 4: Theoretical Approaches for Anion Sublattice Characterization

| Theoretical Approach | Application | Key Findings/Insights | Reference |

| DFT with SQS models | Simulating disordered anion sublattices | Provides insights into the effects of anion randomness on properties. acs.org | acs.org |

| DFT with ordered models | Predicting stable polymorphs | Identifies energetically favorable ordered structures. acs.org | acs.org |

| Lattice energy calculations | Determining site preference | Shows oxygen's preference for tetrahedral sites. acs.org | acs.org |

| Transition state models | Explaining dynamic processes | Used to model muon behavior and infer anion dynamics. aps.org | aps.org |

Coordination Chemistry and Solution Behavior of Yttrium Iii Chloride Hexahydrate